REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:13][CH3:14])[C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C([Li])(C)(C)C.CCCCC.[B:25](OC)([O:28]C)[O:26]C>O1CCCC1>[CH3:10][C:7]1([CH3:11])[C:6]2[CH:12]=[C:2]([B:25]([OH:28])[OH:26])[CH:3]=[C:4]([CH2:13][CH3:14])[C:5]=2[O:9][CH2:8]1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(C(CO2)(C)C)C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(C(CO2)(C)C)C1)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
3.53 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C1C=C(C=C2CC)B(O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |